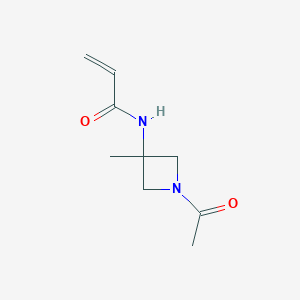
N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide, also known as A-366, is a synthetic compound that belongs to the class of azetidinone derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. A-366 is a potent inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins, which are involved in the regulation of gene expression.
科学的研究の応用
N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to be a potent inhibitor of the BET family of proteins, which are involved in the regulation of gene expression. BET inhibitors have been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide has been shown to have potent anti-inflammatory effects in animal models of inflammatory diseases such as rheumatoid arthritis and asthma. It has also been shown to have anti-cancer effects in preclinical models of various types of cancer, including leukemia, lymphoma, and solid tumors.
作用機序
N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide inhibits the BET family of proteins by binding to the bromodomains, which are responsible for recognizing acetylated lysine residues on histone proteins. By inhibiting the BET proteins, N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide prevents the recruitment of transcriptional co-activators to the chromatin, leading to the downregulation of gene expression.
Biochemical and Physiological Effects:
N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide has been shown to have potent anti-inflammatory effects in animal models of inflammatory diseases. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha, IL-1beta, and IL-6. N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide has also been shown to have anti-cancer effects in preclinical models of various types of cancer. It has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth.
実験室実験の利点と制限
N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide has several advantages as a research tool. It is a potent and selective inhibitor of the BET family of proteins, making it a valuable tool for studying the role of these proteins in various physiological and pathological processes. N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide has some limitations as a research tool. It is a synthetic compound that may have off-target effects, and its long-term safety has not been established.
将来の方向性
There are several future directions for the research on N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide. One direction is to further investigate its anti-inflammatory and anti-cancer effects in animal models and clinical trials. Another direction is to study its effects on other physiological and pathological processes, such as neurodegenerative diseases and viral infections. Additionally, the development of more potent and selective BET inhibitors based on the structure of N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide could lead to the discovery of new therapeutic agents.
合成法
The synthesis of N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide involves a multi-step process that starts with the reaction of 3-methylazetidin-3-ol with acetic anhydride to form N-acetyl-3-methylazetidin-3-ol. This intermediate is then reacted with propargyl bromide to form N-(1-acetyl-3-methylazetidin-3-yl)prop-2-yn-1-amine. Finally, this compound is reacted with propargylamine to form N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide.
特性
IUPAC Name |
N-(1-acetyl-3-methylazetidin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-8(13)10-9(3)5-11(6-9)7(2)12/h4H,1,5-6H2,2-3H3,(H,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCBHSUTFZMKGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)(C)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

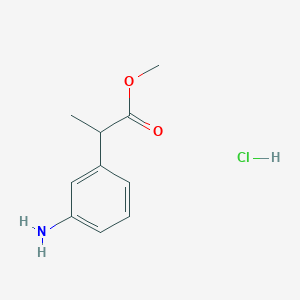
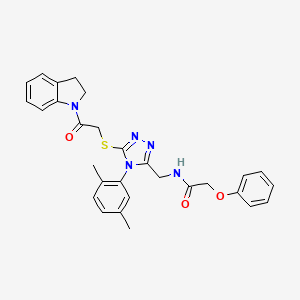
![N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2366801.png)
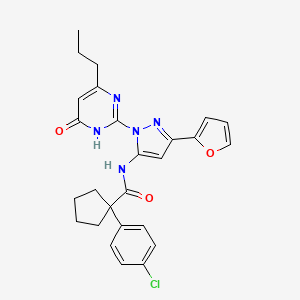
![7-ethoxy-5-(pyridin-3-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2366804.png)
![N-(2-fluorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2366805.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)ethanone](/img/structure/B2366806.png)
![N-(2-ethylphenyl)-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide](/img/structure/B2366807.png)
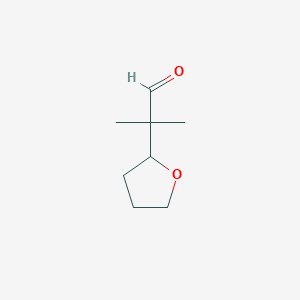

![{[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}(4-methoxyphenyl)dioxo-lambda~6~-sulfane](/img/structure/B2366813.png)

![{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B2366818.png)
![1-[2-(1H-indol-3-yl)ethyl]-3-[4-[2-(1H-indol-3-yl)ethylcarbamoylamino]phenyl]urea](/img/structure/B2366820.png)